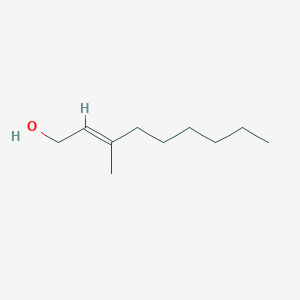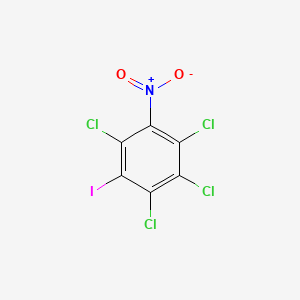
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is a highly substituted benzene derivative. This compound is characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- typically involves multi-step reactions starting from benzene. The process includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Sequential chlorination steps using chlorine gas in the presence of a catalyst like iron(III) chloride.
Iodination: Introduction of the iodine atom using iodine monochloride or iodine in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of such highly substituted benzene derivatives often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Despite the deactivating nature of the substituents, further substitution can occur under specific conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chlorine facilitates nucleophilic attack.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Requires strong electrophiles and catalysts like aluminum chloride.
Nucleophilic Substitution: Often involves nucleophiles like hydroxide or methoxide ions.
Reduction: Utilizes reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like iron and hydrochloric acid.
Major Products
Electrophilic Substitution: Further substituted benzene derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing one or more halogen atoms.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique substituent pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- exerts its effects involves interactions with various molecular targets. The electron-withdrawing nature of the substituents affects the electron density of the benzene ring, influencing its reactivity. The compound can participate in electrophilic and nucleophilic reactions, impacting biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,3,4-tetrachloro-: Similar in having four chlorine atoms but lacks the iodine and nitro groups.
Benzene, 1,2,4,5-tetrachloro-: Another tetrachlorobenzene isomer with different chlorine atom positions.
Benzene, 1,3,5-trichloro-2-nitro-: Contains three chlorine atoms and one nitro group but no iodine.
Uniqueness
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is unique due to the specific combination and positions of its substituents. This unique arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
67627-21-8 |
|---|---|
Molecular Formula |
C6Cl4INO2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)5(11)4(10)6(3(1)9)12(13)14 |
InChI Key |
NPZIJAPKKLWSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


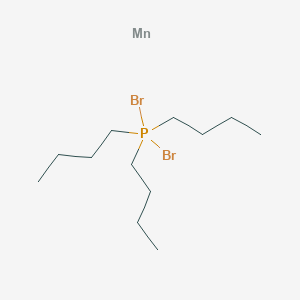
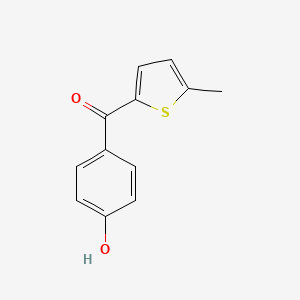
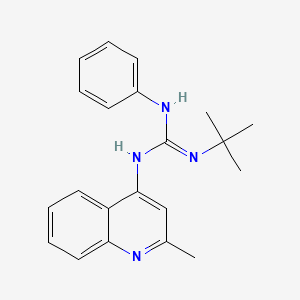
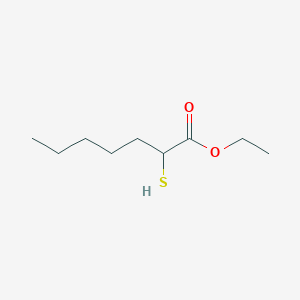
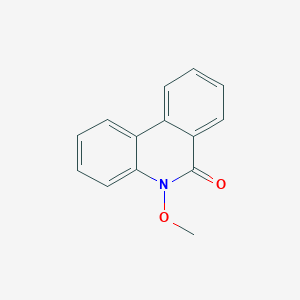
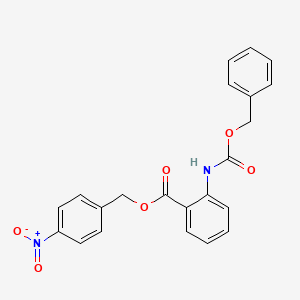

![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)

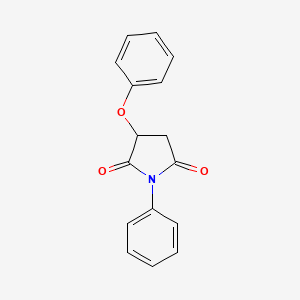
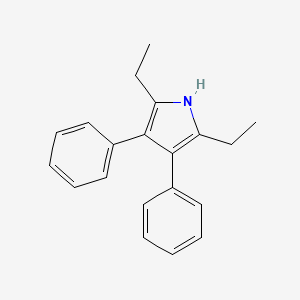
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
